5-(2-Ethylanilino)-5-oxopentanoic acid
Description
Structure and Synthesis: 5-(2-Ethylanilino)-5-oxopentanoic acid (CAS 941422-98-6) is a substituted pentanoic acid derivative featuring an ethylanilino group attached via an amide linkage to the γ-position of the pentanoic acid backbone. Its molecular formula is C₂₀H₂₂N₂O₄ (MW: 354.41 g/mol) . The synthesis involves coupling ethylaniline derivatives with glutaric anhydride intermediates under controlled conditions, as inferred from structurally related compounds in the evidence .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28g/mol |
IUPAC Name |
5-(2-ethylanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-2-10-6-3-4-7-11(10)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
RXFPRKUYZHWUIJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)O |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Applications : Likely used as a synthetic intermediate in bioactive molecule development, given its structural similarity to compounds employed in prodrugs and imaging agents .
Substituent Diversity and Structural Analogues
Aryl/Heteroaryl-Substituted 5-Oxopentanoic Acids
Key Differences :
- Electronic Effects : Thiophene and tetrazine substituents enhance π-conjugation, impacting UV/Vis absorption and reactivity .
- Biological Relevance: The flavin derivative’s isoalloxazine core enables participation in electron transfer processes, unlike the ethylanilino group .
Alkyl/Amino-Substituted Derivatives
Key Differences :
- Functionality: APP’s thiocarbonothioylthio group is critical for polymerization control, whereas ethylanilino derivatives lack such reactive handles .
- Hydrophilicity: Amino-substituted analogs (e.g., 2-Amino-5-(ethylamino)-5-oxopentanoic acid) exhibit higher polarity than aromatic analogs .
Prodrug and Imaging Agents
Key Differences :
- Targeting : The indole derivative targets serotonin receptors, while the MeCOSar conjugate enables metal chelation for imaging .
Yields and Efficiency :
Physicochemical and Spectroscopic Comparisons
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